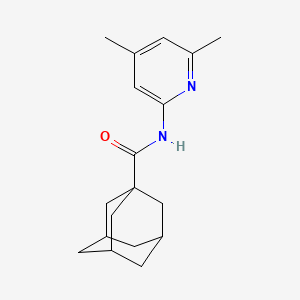![molecular formula C19H20N2O4 B5018487 (4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B5018487.png)
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone, also known as MNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. MNPA is a member of the arylalkylketone family and has been shown to exhibit promising pharmacological properties. In
Wirkmechanismus
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone exerts its pharmacological effects by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, this compound has been shown to bind to the dopamine D2 receptor, a receptor that is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation by inhibiting the production of prostaglandins. Additionally, this compound has been shown to enhance memory and learning in animal models, indicating its potential use in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has several advantages for use in lab experiments. It is relatively easy to synthesize, making it readily available for research purposes. Additionally, it has been shown to exhibit promising pharmacological properties, making it an attractive candidate for drug development. However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has been shown to have low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on (4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone. One area of research could focus on the development of more effective methods for administering this compound in vivo, such as the use of nanoparticles or liposomes. Additionally, further research could be conducted to elucidate the mechanism of action of this compound and its potential use in the treatment of neurological disorders. Finally, research could be conducted to develop derivatives of this compound with improved pharmacological properties.
Synthesemethoden
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone can be synthesized through a multistep process involving several chemical reactions. The synthesis method involves the reaction of 4-methoxybenzaldehyde with 3-nitrobenzyl chloride in the presence of a base to produce 4-(3-nitrobenzyl)oxybenzaldehyde. The resulting compound is then reacted with piperidine to produce (3-nitro-4-piperidinyl)phenylmethanol. The final step involves the oxidation of (3-nitro-4-piperidinyl)phenylmethanol with sodium hypochlorite to produce this compound.
Wissenschaftliche Forschungsanwendungen
(4-methoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone has been shown to exhibit promising pharmacological properties, making it an attractive candidate for drug development. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, this compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(4-methoxyphenyl)-(3-nitro-4-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-25-16-8-5-14(6-9-16)19(22)15-7-10-17(18(13-15)21(23)24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWMAJEQHRUNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)
![2-[(3,4-dichlorophenyl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5018413.png)


![trans-4-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinyl]amino}cyclohexanol](/img/structure/B5018435.png)

![(2R*,6S*)-2,6-dimethyl-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B5018443.png)
![4-[(2-aminoethyl)amino]-N-(3-chlorophenyl)-3-nitrobenzamide](/img/structure/B5018450.png)

![2-ethyl-1-[2-methoxy-4-(methylthio)benzoyl]piperidine](/img/structure/B5018459.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(4-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5018481.png)

![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[3-(methylthio)propyl]piperidine](/img/structure/B5018504.png)
![5-(3-bromobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5018511.png)